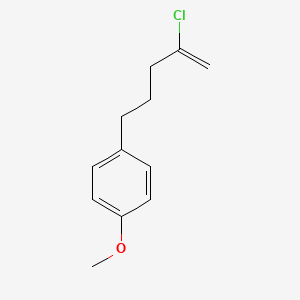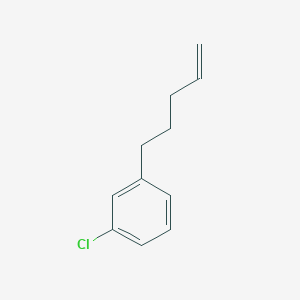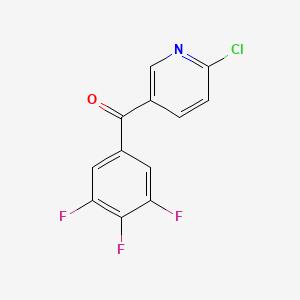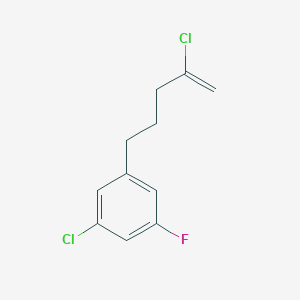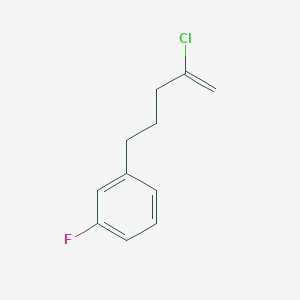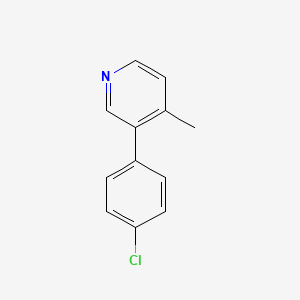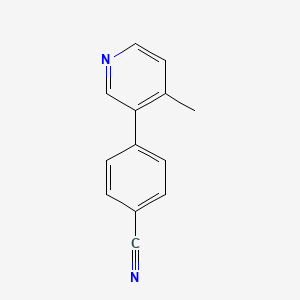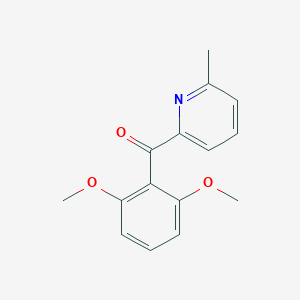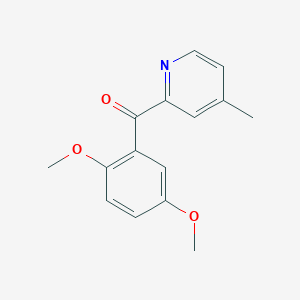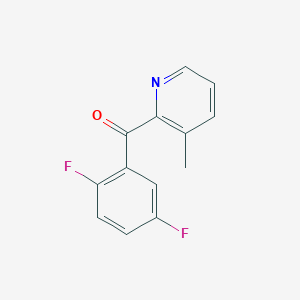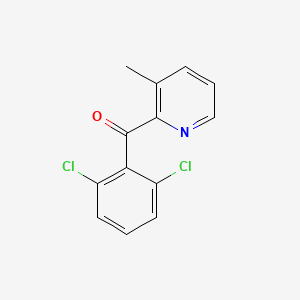![molecular formula C12H7ClN2O2S B1421583 3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1255784-16-7](/img/structure/B1421583.png)
3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
説明
“3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a derivative of thienopyrimidine . Thienopyrimidine derivatives are important in medicinal chemistry as they are structural analogs of purines and have various biological activities . They have shown excellent antineoplastic activity against prostate cancer (PC3) with IC 50 values in the submicromolar values from 0.1 to 0.79 µM .
Synthesis Analysis
The synthesis of thienopyrimidine derivatives involves different methods. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Another strategy involves the reaction of thiophene derivatives with isocyanates .Molecular Structure Analysis
The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine . This makes them an attractive structural feature in the production of pharmaceutical drugs .Chemical Reactions Analysis
Thienopyrimidine derivatives are versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . They can also undergo reactions with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene to produce β-keto amides .科学的研究の応用
Synthesis and Antibacterial Evaluation
- A study conducted by More et al. (2013) explored the synthesis of various substituted thieno[2,3-d]pyrimidines. They synthesized key intermediates including a compound structurally similar to 3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, evaluating their potential as antibacterial agents.
Heterocyclic Synthesis
- In the realm of heterocyclic synthesis, Hirota et al. (1990) synthesized several 6-substituted thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives. Their work contributes to the understanding of synthetic pathways and properties of these compounds.
Alkylation and Derivative Formation
- Shestakov et al. (2014) investigated the synthesis of 3-R-thieno[3,2-d]pyrimidine-2,4(1H,3H)-diones and their subsequent conversion into alkyl derivates (Shestakov et al., 2014). This study provides insights into the functionalization of these compounds.
Synthesis of Nucleoside Analogues
- Fossey et al. (1995) focused on the synthesis of thieno[3,2-d]pyrimidine-2,4-dione nucleosides, demonstrating the modification of the carbohydrate moiety in these compounds (Fossey et al., 1995).
Biological Activity Exploration
- El-Gazzar et al. (2006) prepared thieno[2,3-d]pyrimidine compounds fused with a thiazolo ring to explore their biological activities, including adenosine kinase inhibition and anticancer properties (El-Gazzar et al., 2006).
Novel Synthetic Routes
- Volovenko et al. (2002) presented novel synthetic routes to produce 6-hetaryl-4,5,7,8-tetrahydropyrrolo[1,2-a]thieno[3,2-e]pyrimidine-4,7-diones, contributing to the development of new thienopyrimidine derivatives (Volovenko et al., 2002).
Immunostimulant Activity
- Gütschow et al. (1995) synthesized a series of 3-mercaptoalkylthieno[2,3-d]pyrimidine-2,4(1H,3H)-diones and tested their immunostimulating activities (Gütschow et al., 1995).
Ribosylation and Derivative Synthesis
- A study by Fossey et al. (1993) on the regiospecific ribosylation of thieno[3,2-d]pyrimidine-2,4-dione led to the synthesis of uridine and cytidine analogues, illustrating the versatility of these compounds in nucleoside analogue synthesis (Fossey et al., 1993).
GnRH Receptor Antagonist Synthesis
- Research by Guo et al. (2003) involved the synthesis of thieno[2,3-d]pyrimidine-2,4-diones as human GnRH receptor antagonists, showing potential for treating reproductive diseases (Guo et al., 2003).
将来の方向性
Thienopyrimidine derivatives hold a unique place in medicinal chemistry and drug development . The development of kinase inhibitors as anticancer medicines continues to be a crucial research priority to improve tumor selectivity, efficiency, and safety of anticancer medicines . Therefore, the future directions for “3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” and its derivatives could involve further exploration of their anticancer properties and potential applications in other therapeutic areas.
特性
IUPAC Name |
3-(3-chlorophenyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O2S/c13-7-2-1-3-8(6-7)15-11(16)10-9(4-5-18-10)14-12(15)17/h1-6H,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBORZOIYAUOICC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C3=C(C=CS3)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



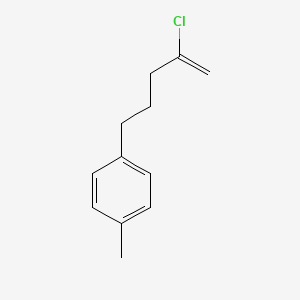
![1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carboxylic acid](/img/structure/B1421504.png)
